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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-bromopyridine

Cat. No.: B149516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Benzyloxy)-5-
bromopyridine as a versatile synthetic building block in drug discovery and organic synthesis.

This document includes detailed experimental protocols for key transformations, quantitative

data for representative reactions, and visualizations of relevant biological pathways and

synthetic workflows.

Introduction
3-(Benzyloxy)-5-bromopyridine is a key intermediate in the synthesis of a variety of complex

organic molecules. Its bifunctional nature, possessing both a nucleophilic pyridine nitrogen and

a carbon-bromine bond amenable to cross-coupling reactions, makes it a valuable scaffold.

The benzyloxy group serves as a protected hydroxyl functionality, which can be deprotected in

later synthetic steps to reveal a phenol, a common pharmacophore. This building block has

found significant application in medicinal chemistry, particularly in the development of kinase

inhibitors.
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Property Value

Molecular Formula C₁₂H₁₀BrNO

Molecular Weight 264.12 g/mol

Appearance White to off-white crystalline solid

Melting Point 70-74 °C

Solubility
Soluble in common organic solvents such as

dichloromethane, ethyl acetate, and methanol.

Applications in Medicinal Chemistry
3-(Benzyloxy)-5-bromopyridine is a crucial building block for the synthesis of kinase

inhibitors, particularly those targeting ROS1 (c-ros oncogene 1), a receptor tyrosine kinase

implicated in the development of various cancers, including non-small cell lung cancer. The

pyridine core can act as a hinge-binding motif, while the C5 position provides a vector for the

introduction of various substituents to explore the solvent-front region of the kinase active site.

ROS1 Signaling Pathway
Constitutive activation of the ROS1 kinase, often through chromosomal rearrangements

leading to fusion proteins, drives oncogenesis by activating several downstream signaling

pathways. These pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-

STAT3 pathways, are critical for cell proliferation, survival, and growth.[1][2] Inhibition of ROS1

can effectively shut down these aberrant signals.
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Caption: ROS1 Signaling Pathway in Cancer.

Key Synthetic Transformations
The bromine atom at the C5 position of 3-(Benzyloxy)-5-bromopyridine is readily

functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide

range of aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the

context of 3-(Benzyloxy)-5-bromopyridine, it is commonly used to introduce aryl or heteroaryl

moieties, which can occupy key pockets within a target protein's active site.
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Start Materials:
- 3-(Benzyloxy)-5-bromopyridine

- Boronic Acid/Ester
- Palladium Catalyst

- Ligand
- Base

- Solvent

Reaction Setup:
- Combine reagents under inert atmosphere

- Heat to appropriate temperature

Reaction Monitoring:
- TLC or LC-MS

Aqueous Workup:
- Quench reaction

- Extract with organic solvent
- Wash and dry organic layer

Purification:
- Column Chromatography

Final Product:
- 5-Aryl/Heteroaryl-3-(benzyloxy)pyridine

Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura coupling.

A mixture of 3-(benzyloxy)-5-bromopyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1

mixture of 1,4-dioxane and water is degassed and heated to 90 °C under an inert atmosphere.

The reaction is monitored by TLC. Upon completion, the reaction is cooled to room

temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers

are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced

pressure. The crude product is purified by column chromatography on silica gel.

Reactant Molar Eq.

3-(Benzyloxy)-5-bromopyridine 1.0

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-

yl)-1H-pyrazole
1.2

Pd(PPh₃)₄ 0.05

K₂CO₃ 2.0

Product Yield
¹H NMR (CDCl₃, 400
MHz) δ

MS (ESI) m/z

3-(Benzyloxy)-5-(1H-

pyrazol-4-yl)pyridine
85%

8.45 (d, J=2.0 Hz,

1H), 8.30 (s, 1H), 7.95

(s, 2H), 7.60 (t, J=2.0

Hz, 1H), 7.45-7.30 (m,

5H), 5.20 (s, 2H)

264.1 [M+H]⁺
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the

synthesis of arylamines. This reaction allows for the coupling of 3-(Benzyloxy)-5-
bromopyridine with a wide variety of primary and secondary amines.

Start Materials:
- 3-(Benzyloxy)-5-bromopyridine

- Amine
- Palladium Catalyst

- Ligand
- Base

- Solvent

Reaction Setup:
- Combine reagents under inert atmosphere

- Heat to appropriate temperature

Reaction Monitoring:
- TLC or LC-MS

Aqueous Workup:
- Quench reaction

- Extract with organic solvent
- Wash and dry organic layer

Purification:
- Column Chromatography

Final Product:
- N-substituted-5-(benzyloxy)pyridin-3-amine

Click to download full resolution via product page

Caption: General workflow for Buchwald-Hartwig amination.

A mixture of 3-(benzyloxy)-5-bromopyridine (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq),

Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) in toluene is degassed and heated to 110 °C under

an inert atmosphere. The reaction progress is monitored by LC-MS. After completion, the

reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate

is concentrated under reduced pressure. The residue is purified by flash column

chromatography on silica gel.

Reactant Molar Eq.

3-(Benzyloxy)-5-bromopyridine 1.0

Aniline 1.2

Pd₂(dba)₃ 0.02

Xantphos 0.04

Cs₂CO₃ 1.5

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b149516?utm_src=pdf-body
https://www.benchchem.com/product/b149516?utm_src=pdf-body
https://www.benchchem.com/product/b149516?utm_src=pdf-body-img
https://www.benchchem.com/product/b149516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product Yield
¹H NMR (CDCl₃, 400
MHz) δ

MS (ESI) m/z

N-Phenyl-5-

(benzyloxy)pyridin-3-

amine

78%

8.15 (d, J=2.0 Hz,

1H), 7.90 (s, 1H),

7.45-7.25 (m, 7H),

7.15 (d, J=8.0 Hz,

2H), 6.95 (t, J=7.5 Hz,

1H), 5.85 (s, 1H), 5.15

(s, 2H)

277.1 [M+H]⁺

Conclusion
3-(Benzyloxy)-5-bromopyridine is a highly valuable and versatile building block for the

synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility in

constructing kinase inhibitors through well-established cross-coupling methodologies makes it

an important tool for drug discovery professionals. The protocols and data presented herein

provide a foundation for the successful application of this reagent in synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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